molecular formula C16H9N5O5S B2890329 2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 932320-10-0

2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No. B2890329
M. Wt: 383.34
InChI Key: JIKFWHVSQLZSMH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazoles . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as its heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, antihypertensive .


Synthesis Analysis

While the specific synthesis process for your compound is not available, a general method for synthesizing similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine can react with some acid chlorides to yield acylated compounds .

Scientific Research Applications

Anti-Inflammatory Applications

The synthesis and evaluation of new 4(3H)-quinazolinones derivatives, including structures similar to the queried compound, have shown potential as anti-inflammatory agents. These compounds were synthesized and characterized for their anti-inflammatory efficacy both in vitro and in vivo, highlighting their significance in medicinal chemistry for the development of new therapeutic agents (Thorat et al., 2021).

Diuretic Activity

Research into novel quinazolin-4(3H)-one derivatives, including those with thiadiazole or thiazole moieties, has been conducted to explore their diuretic activities. The synthesis of these compounds and their evaluation as diuretic agents reveal the potential of quinazolinone derivatives in addressing conditions that require diuretic intervention (Maarouf et al., 2004).

Antimicrobial and Nematicidal Properties

A class of triazolo[4,3-c]quinazolinylthiazolidinones has been synthesized and evaluated for their antimicrobial and nematicidal properties. This research suggests the potential of these compounds in developing new antimicrobial agents and nematicides, offering a promising avenue for agricultural and medicinal applications (Reddy et al., 2016).

Anticancer Activities

Some derivatives have been studied for their potential anticancer activities. For instance, the evaluation of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline showed significant cytotoxicity against human cancer cell lines, indicating its potential as a cancer therapeutic agent (Ovádeková et al., 2005).

Antimicrobial Activities

The synthesis of fluorine-containing quinoline-4-carboxylic acids and their derivatives has been explored, with these compounds evaluated for their antibacterial activities. Such studies underscore the versatility of quinazolinone derivatives in combating bacterial infections (Holla et al., 2005).

properties

IUPAC Name

5-(3-nitroanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O5S/c22-14-10-5-12-13(26-7-25-12)6-11(10)18-16-20(14)19-15(27-16)17-8-2-1-3-9(4-8)21(23)24/h1-6H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFWHVSQLZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

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